Propenoic acid, 2-cyano-3-[2-(4-nitrophenyl)-1-oxoethylhydrazino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2Z)-2-CYANO-3-[2-(4-NITROPHENYL)ACETOHYDRAZIDO]PROP-2-ENOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a nitrophenyl group, and an acetohydrazido group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-CYANO-3-[2-(4-NITROPHENYL)ACETOHYDRAZIDO]PROP-2-ENOATE typically involves the reaction of ethyl cyanoacetate with 4-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of ETHYL (2Z)-2-CYANO-3-[2-(4-NITROPHENYL)ACETOHYDRAZIDO]PROP-2-ENOATE involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-2-CYANO-3-[2-(4-NITROPHENYL)ACETOHYDRAZIDO]PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as amino derivatives from reduction and different cyano-substituted compounds from nucleophilic substitution.
Scientific Research Applications
ETHYL (2Z)-2-CYANO-3-[2-(4-NITROPHENYL)ACETOHYDRAZIDO]PROP-2-ENOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-CYANO-3-[2-(4-NITROPHENYL)ACETOHYDRAZIDO]PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
ETHYL (2Z)-3-HYDROXY-3-(4-NITROPHENYL)PROP-2-ENOATE: Similar structure but with a hydroxy group instead of a cyano group.
ETHYL (2Z)-2-AMINO-4-(3-NITROPHENYL)-4-OXOBUT-2-ENOATE: Contains an amino group and a different substitution pattern on the phenyl ring.
Uniqueness
ETHYL (2Z)-2-CYANO-3-[2-(4-NITROPHENYL)ACETOHYDRAZIDO]PROP-2-ENOATE is unique due to the presence of both a cyano group and an acetohydrazido group, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C14H14N4O5 |
---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
ethyl (Z)-2-cyano-3-[2-[2-(4-nitrophenyl)acetyl]hydrazinyl]prop-2-enoate |
InChI |
InChI=1S/C14H14N4O5/c1-2-23-14(20)11(8-15)9-16-17-13(19)7-10-3-5-12(6-4-10)18(21)22/h3-6,9,16H,2,7H2,1H3,(H,17,19)/b11-9- |
InChI Key |
UHEOGSXNYWAOJC-LUAWRHEFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])/C#N |
Canonical SMILES |
CCOC(=O)C(=CNNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.